Olean-12-ene

Biosynthesis Metabolic Engineering Natural Products Chemistry

Olean-12-ene is the fundamental C30H50 oleanane scaffold, unsubstituted at C-3 and C-28, essential for establishing baseline SAR against oleanolic acid (PTP1B IC50 9.9 μM) and ursane/lupane isomers. Its Δ12 double bond formation, validated by 13C-2H labeling in Isodon japonicus, enables precise biosynthetic pathway tracking. For gram-scale synthesis, taraxerone rearrangement under mild acid offers cost efficiency versus isolation. Researchers seeking anti-inflammatory leads without glycyrrhetinic acid's pseudoaldosteronism benefit from olean-12-ene-3β,30-diol's clean safety profile.

Molecular Formula C30H50
Molecular Weight 410.7 g/mol
Cat. No. B1638996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlean-12-ene
Molecular FormulaC30H50
Molecular Weight410.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1)C)C)C
InChIInChI=1S/C30H50/c1-25(2)16-17-27(5)18-19-29(7)21(22(27)20-25)10-11-24-28(6)14-9-13-26(3,4)23(28)12-15-30(24,29)8/h10,22-24H,9,11-20H2,1-8H3/t22-,23-,24+,27+,28-,29+,30+/m0/s1
InChIKeyZTLIRKGRXLVPOF-GAXUHWGVSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Olean-12-ene: A Pentacyclic Triterpene Scaffold for Bioactive Compound Development and Comparative Studies


Olean-12-ene is a fundamental oleanane-type pentacyclic triterpene hydrocarbon serving as the core scaffold for numerous bioactive natural products and semisynthetic derivatives . As the parent structure of widely studied compounds such as oleanolic acid and glycyrrhetinic acid, its unsubstituted olean-12-ene skeleton provides a chemically distinct baseline for understanding structure-activity relationships and for conducting comparative studies against related triterpene scaffolds (e.g., ursane, lupane) [1].

Olean-12-ene: Why In-Class Triterpene Substitution Is Not Interchangeable


The biological and physicochemical properties of pentacyclic triterpenes are exquisitely sensitive to subtle structural variations, including the position of double bonds, methyl groups, and hydroxyl substitutions. Olean-12-ene, with its characteristic Δ12 double bond and E-ring methyl arrangement, exhibits distinct biosynthetic pathways, enzyme inhibition profiles, and synthetic reactivity compared to its isomers and analogs [1][2]. Direct substitution with an alternative triterpene scaffold without rigorous comparative data risks invalidating experimental results and obscuring true structure-activity relationships. The evidence below quantifies key differences that inform scientific selection.

Olean-12-ene: Quantified Differentiation Evidence for Informed Procurement


Biosynthetic Divergence: Olean-12-ene vs Urs-12-ene

The biosynthesis of olean-12-ene and urs-12-ene diverges mechanistically at the Δ12 double bond formation step. In olean-12-ene, hydrogen elimination occurs via a different pathway compared to urs-12-ene, as demonstrated by 13C-2H labeling patterns in tissue cultures of Isodon japonicus Hara [1]. This mechanistic difference underscores that the two scaffolds are not metabolically interchangeable and may require distinct enzymatic conditions for biosynthesis or semisynthesis.

Biosynthesis Metabolic Engineering Natural Products Chemistry

PTP1B Inhibitory Activity: Olean-12-ene Derivative vs Oleanolic Acid

A direct comparison of PTP1B inhibitory activity among triterpenoids isolated from Eremophila rigida revealed that 3,4-seco-olean-12-ene-3,28-dioic acid (an olean-12-ene derivative) exhibited an IC50 of 55.7 μM, while oleanolic acid showed a significantly more potent IC50 of 9.9 μM [1]. This 5.6-fold difference in potency illustrates that modifications to the olean-12-ene core can dramatically alter bioactivity, and that the parent scaffold itself (or its simple derivatives) may not always be the most active congener.

Enzyme Inhibition Diabetes Metabolic Disease

Side Effect Profile: Olean-12-ene-3β,30-diol vs Glycyrrhetinic Acid

A patent describes olean-12-ene-3β,30-diol as an antiulcer, anti-inflammatory, and antiallergic agent that is 'devoid of side effects of glycyrrhetinic acid,' specifically referring to the mineralocorticoid-like effects (Na+ retention, K+ diuresis) and pseudoaldosteronism associated with glycyrrhetinic acid [1]. While this is a qualitative comparison, it highlights a critical safety differentiation for in vivo applications.

Drug Safety Anti-inflammatory Gastrointestinal

Synthetic Accessibility: Olean-12-ene via Taraxerane-Oleanane Rearrangement

The taraxer-14-ene to olean-12-ene rearrangement proceeds under mild reaction conditions, enabling a rapid synthetic route to seco-oleananes from taraxerone, a readily available starting material [1]. This contrasts with more laborious synthetic approaches required for other triterpene scaffolds, such as ursane or lupane, which often involve multiple protection/deprotection steps and lower overall yields.

Organic Synthesis Medicinal Chemistry Triterpene Modification

Cytotoxic Activity: 3-Oxo-olean-12-ene vs β-Sitosterol in MCF7 Cells

In a study evaluating compounds from Kalanchoe thrysiflora, 3-oxo-olean-12-ene and β-sitosterol showed nearly identical cytotoxic activity against MCF7 breast cancer cells, with IC50 values of 17.4 μg/mL and 17.6 μg/mL, respectively [1]. However, on normal HFB4 cells, 3-oxo-olean-12-ene exhibited an IC50 of 21.9 μg/mL, compared to 21.6 μg/mL for β-sitosterol, indicating a similar lack of selectivity.

Anticancer Cytotoxicity Natural Products

13C NMR Spectroscopic Differentiation: Olean-12-ene vs Urs-12-ene

A comprehensive 13C NMR study of 63 olean-12-ene and urs-12-ene derivatives established distinct chemical shift ranges for key carbons, enabling unambiguous scaffold identification [1]. Specifically, the E-ring methyl substitution pattern (C-29 and C-30 positions) in olean-12-enes versus urs-12-enes results in characteristic chemical shift differences that serve as diagnostic markers for distinguishing these otherwise similar scaffolds in complex mixtures or natural product extracts.

Analytical Chemistry Structural Elucidation Quality Control

Olean-12-ene: Evidence-Based Application Scenarios for Research and Industry


Metabolic Engineering and Biosynthetic Pathway Elucidation

Researchers investigating triterpene biosynthesis in plant tissue cultures or heterologous expression systems can use olean-12-ene as a key reference scaffold. The distinct hydrogen elimination mechanism at Δ12 double bond formation, validated by 13C-2H labeling studies in Isodon japonicus [1], allows for precise pathway tracking and differentiation from ursane-type triterpenes. This makes olean-12-ene an essential tool for validating biosynthetic hypotheses and for engineering microbial production platforms.

PTP1B Inhibitor Lead Optimization and Structure-Activity Relationship Studies

For medicinal chemists developing PTP1B inhibitors for diabetes and obesity, olean-12-ene derivatives serve as a foundational scaffold. The quantitative IC50 data for 3,4-seco-olean-12-ene-3,28-dioic acid (55.7 μM) compared to oleanolic acid (9.9 μM) [2] provides a benchmark for assessing the impact of ring modifications on enzyme inhibition. The parent olean-12-ene core can be systematically functionalized to explore substitution effects on potency and selectivity.

Anti-inflammatory Drug Development with Reduced Mineralocorticoid Side Effects

Preclinical research programs focused on novel anti-inflammatory or antiulcer agents may benefit from olean-12-ene-3β,30-diol as a lead compound. Unlike glycyrrhetinic acid, which causes clinically significant electrolyte imbalances, olean-12-ene-3β,30-diol is reported to lack these side effects [3]. This qualitative safety advantage makes it a compelling alternative for in vivo efficacy studies, particularly in models where mineralocorticoid activity could confound results.

Synthetic Methodology Development and Scalable Triterpene Production

Organic chemists seeking efficient routes to oleanane-type scaffolds can exploit the taraxerane-oleanane rearrangement [4]. Starting from commercially available taraxerone, mild acid catalysis yields olean-12-ene derivatives, circumventing the need for lengthy de novo synthesis. This approach is particularly valuable for producing gram-scale quantities of intermediates for further derivatization, offering a cost-effective alternative to isolation from natural sources.

Technical Documentation Hub

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